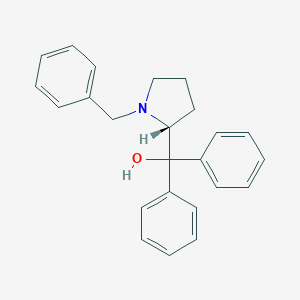

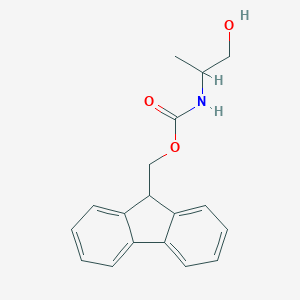

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, also known as 1-Benzyl-2-(4-methoxyphenyl)pyrrolidine, is a compound that has recently gained attention in the scientific community due to its potential applications in research and development. This compound has been found to possess a range of properties that make it an attractive option for laboratory experiments. In

Scientific Research Applications

Asymmetric Catalysis

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol has been evaluated in asymmetric catalysis. It was used as a promotor in asymmetric additions of phenylacetylene to ketones, preparing chiral propargylic alcohols with moderate enantioselectivities (Ding et al., 2006). This type of catalysis is significant in producing chiral molecules, which are crucial in pharmaceutical and fine chemical industries.

Chiral Ligand Synthesis

The compound has been used in the synthesis of chiral ligands. For example, it was a precursor in the preparation of (thiolan-2-yl)diphenylmethanol, which was then applied in asymmetric, sulfur ylide-mediated epoxidation, demonstrating high enantioselectivities (Wu, Chang, & Chein, 2013). Chiral ligands are essential for achieving selectivity in various chemical reactions.

Organometallic Chemistry

In organometallic chemistry, this compound has been involved in the creation of unique ligands and complexes. For instance, in the synthesis of ferrocenylmethanols, which were then converted to imidazolium salts for generating Rhodium(I) complexes, showcasing its versatility in organometallic synthesis (Labande et al., 2007).

Polymer Chemistry

The compound has applications in polymer chemistry as well. It was used in the radical copolymerization with optically active monomers, affecting the optical activity and helicity of the resulting polymers (Azam et al., 2006). This research is significant in the development of materials with specific optical properties.

Electrochemical Studies

Electrochemical studies have also utilized this compound. It was part of investigations into the electroreduction of benzophenone to diphenylmethanol in neutral aqueous media, contributing to understanding reaction mechanisms in electrochemistry (Foresti & Ruiz, 1991).

Mechanism of Action

The mechanism of action for the synthesis of diphenylmethanol derivatives involves AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . The alumina works as a solid catalyst for the hydrolysis reaction of the ionic complex to the corresponding diarylmethanol .

Future Directions

The development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

Properties

IUPAC Name |

[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOXPIPWRDWNBA-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)